synthesis of 2-(3-aminophenyl)-N,N-dimethylacetamide
synthesis of 2-(3-aminophenyl)-N,N-dimethylacetamide
An In-depth Technical Guide to the Synthesis of 2-(3-aminophenyl)-N,N-dimethylacetamide
Abstract
This guide provides a comprehensive overview and detailed protocols for the , a valuable building block in medicinal chemistry and materials science. We present a robust and efficient two-step synthetic strategy commencing from the readily available 2-(3-nitrophenyl)acetic acid. The narrative emphasizes the chemical principles, mechanistic underpinnings, and practical considerations for each synthetic transformation. The protocols are designed to be self-validating, incorporating in-process controls and purification strategies to ensure high purity of the final product. This document serves as a practical resource for chemists engaged in the synthesis of complex organic molecules.
Introduction and Strategic Overview
2-(3-aminophenyl)-N,N-dimethylacetamide is a bifunctional molecule incorporating a primary aromatic amine and a tertiary amide. This unique combination makes it a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and polymers. The aniline moiety allows for a wide range of subsequent chemical modifications, such as diazotization, acylation, and alkylation, while the N,N-dimethylacetamide group imparts specific solubility and conformational properties.
The synthetic approach detailed herein is predicated on a logical and field-proven two-step sequence:
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Reduction of a Nitro Precursor: The synthesis begins with the selective reduction of the nitro group of 2-(3-nitrophenyl)acetic acid to form the key intermediate, 2-(3-aminophenyl)acetic acid.
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Amide Bond Formation: The subsequent step involves the coupling of the synthesized amino acid with dimethylamine using a standard peptide coupling agent to yield the target compound.
This strategy is advantageous due to the commercial availability of the starting material, the high efficiency of each step, and the straightforward purification procedures.
Caption: High-level overview of the two-step synthetic pathway.
Part I: Synthesis of the Key Intermediate: 2-(3-aminophenyl)acetic acid
Principle and Rationale
The conversion of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. While various methods exist, such as catalytic hydrogenation, the use of a metal in the presence of a proton source offers a reliable, scalable, and cost-effective alternative. We have selected the iron/ammonium chloride system for this purpose.
The reaction, a variant of the Béchamp reduction, involves the oxidation of elemental iron to iron oxides, with the nitro compound serving as the oxidant.[1] Ammonium chloride acts as a mild acid and an electrolyte, facilitating the reaction and preventing the formation of a passivating layer of iron oxides on the metal surface. This method is particularly well-suited for substrates containing acid-sensitive functional groups, although the carboxylic acid here is robust enough for this system.
Detailed Experimental Protocol
Materials and Equipment:
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2-(3-nitrophenyl)acetic acid
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Iron powder (<100 mesh)
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Ammonium chloride (NH₄Cl)
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Ethanol (EtOH)
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Deionized water
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Hydrochloric acid (HCl), concentrated
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Sodium bicarbonate (NaHCO₃)
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Ethyl acetate (EtOAc)
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Magnesium sulfate (MgSO₄), anhydrous
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
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To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(3-nitrophenyl)acetic acid (10.0 g, 55.2 mmol), ethanol (150 mL), and water (50 mL). Stir to dissolve.
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Add ammonium chloride (14.8 g, 276 mmol, 5.0 eq) to the solution and stir until it dissolves.
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Add iron powder (15.4 g, 276 mmol, 5.0 eq) to the mixture in portions over 15 minutes. The mixture will become exothermic.
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Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol (3 x 50 mL).
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Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
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Redissolve the crude residue in a minimal amount of hot water and adjust the pH to approximately 4-5 with concentrated HCl. The product, being an amino acid, is zwitterionic and has minimum solubility at its isoelectric point.
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Cool the solution in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(3-aminophenyl)acetic acid as a solid.
Part II: Amide Coupling for Synthesis of the Final Product
Principle and Rationale
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxyl group.[2] Direct reaction is thermally demanding and often low-yielding. Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate this transformation under mild conditions.[2][3]
The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea, a common byproduct. To suppress this side reaction and improve yields, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.[4]
Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.
Detailed Experimental Protocol
Materials and Equipment:
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2-(3-aminophenyl)acetic acid
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Dimethylamine hydrochloride ((CH₃)₂NH·HCl)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
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Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon atmosphere setup.
Procedure:
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In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-aminophenyl)acetic acid (5.0 g, 33.1 mmol) in anhydrous DMF (100 mL).
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Add dimethylamine hydrochloride (3.0 g, 36.4 mmol, 1.1 eq) and HOBt (4.9 g, 36.4 mmol, 1.1 eq) to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Add DIPEA (11.5 mL, 66.2 mmol, 2.0 eq) dropwise to the stirred suspension. The base neutralizes the hydrochloride salts.
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Add EDC·HCl (7.0 g, 36.4 mmol, 1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
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Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 2-(3-aminophenyl)-N,N-dimethylacetamide as a pure substance.
Product Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Property | Value | Source |
| CAS Number | 58730-43-1 | [5] |
| Molecular Formula | C₁₀H₁₄N₂O | [5] |
| Molecular Weight | 178.24 g/mol | [5] |
| Appearance | Solid (Typical) | - |
| Purity | >95% (Typical) | [5] |
| Storage | Store at 0-8 °C | [5] |
Safety and Handling
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2-(3-nitrophenyl)acetic acid: Handle with care. Nitroaromatic compounds are potentially energetic and toxic.
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Iron Powder: Flammable solid. Avoid creating dust clouds.
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EDC·HCl and HOBt: EDC is a moisture-sensitive irritant. HOBt is potentially explosive when dry and is usually supplied wetted with water. Handle both in a well-ventilated fume hood.
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DMF: A common laboratory solvent that is a known reproductive toxin. Avoid inhalation and skin contact. Use in a fume hood.
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DIPEA/TEA: Corrosive and flammable liquids with strong odors. Handle with appropriate personal protective equipment (PPE).
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work. Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
This guide outlines a reliable and well-documented synthetic route for the preparation of 2-(3-aminophenyl)-N,N-dimethylacetamide. By breaking the synthesis down into two key transformations—nitro group reduction and amide bond formation—we have provided detailed, step-by-step protocols grounded in established chemical principles. The rationale behind the choice of reagents and conditions has been explained to provide a deeper understanding of the process. This document is intended to empower researchers to confidently synthesize this versatile chemical intermediate for their discovery and development programs.
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